![molecular formula C9H15NOS B14302687 6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one CAS No. 112500-01-3](/img/structure/B14302687.png)
6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one is a heterocyclic compound that features a unique structure combining elements of pyrrole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar sulfur-nitrogen ring structure.
Pyrrole: Another heterocyclic compound that forms part of the structure of 6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one.
Isothiazole: An isomeric form of thiazole with a different arrangement of sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its fused ring system, which combines elements of both pyrrole and thiazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112500-01-3 |
|---|---|
Molekularformel |
C9H15NOS |
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
6,6,7a-trimethyl-5,7-dihydropyrrolo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C9H15NOS/c1-8(2)5-9(3)10(6-8)7(11)4-12-9/h4-6H2,1-3H3 |
InChI-Schlüssel |
WQMPKRLDSRIUIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(N(C1)C(=O)CS2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


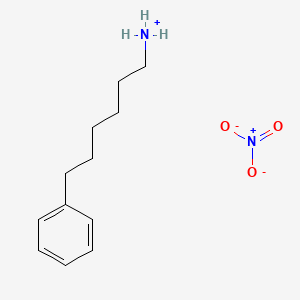
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)

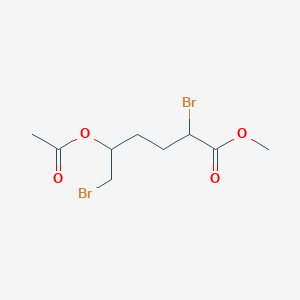
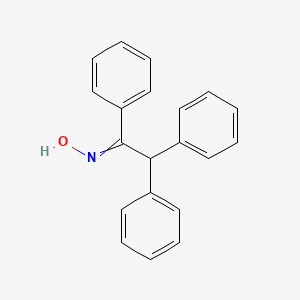
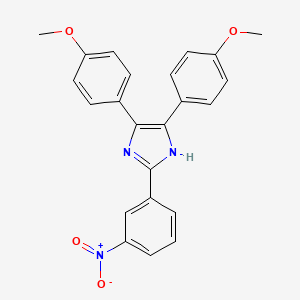

![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)


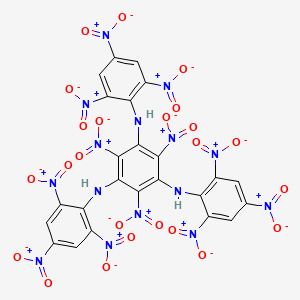


![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
